9-(4-methylphenyl)sulfonyl-4,12-diphenyl-3,4,9,11,12-pentazatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-5-amine
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Overview
Description
6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, phenylboronic acids, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in aromatic compounds, where one substituent is replaced by another under specific conditions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl chains .
Scientific Research Applications
6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: Shares the sulfonyl and aromatic components but differs in the core structure.
4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine: Another compound with a sulfonyl group and aromatic rings, used in different applications.
Uniqueness
6-[(4-methylphenyl)sulfonyl]-2,8-diphenyl-4,5,6,8-tetrahydro-2H-dipyrazolo[3,4-b:3’,4’-d]azepin-3-amine stands out due to its complex structure, combining multiple aromatic and heterocyclic elements. This complexity provides unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
9-(4-methylphenyl)sulfonyl-4,12-diphenyl-3,4,9,11,12-pentazatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O2S/c1-19-12-14-22(15-13-19)36(34,35)32-17-16-23-25(29-33(26(23)28)21-10-6-3-7-11-21)24-18-31(30-27(24)32)20-8-4-2-5-9-20/h2-15,18H,16-17,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKHVNHDTDDJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(N(N=C3C4=CN(N=C42)C5=CC=CC=C5)C6=CC=CC=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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